Chlor Cyclizine-d4 Hydrochloride

Bioanalysis Isotope Dilution Method Validation

Chlor Cyclizine-d4 Hydrochloride is the requisite deuterated internal standard for accurate LC-MS/MS quantitation of chlorcyclizine in pharmacokinetic, metabolic, and forensic studies. Its +4 Da mass shift ensures co-elution with the analyte while eliminating interference, correcting matrix effects that structural analogs cannot. Choose this isotopologue to achieve the precision and accuracy mandated by ICH Q2(R1) and regulatory bioanalytical guidelines.

Molecular Formula C18H22Cl2N2
Molecular Weight 341.312
CAS No. 1246816-11-4
Cat. No. B587750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlor Cyclizine-d4 Hydrochloride
CAS1246816-11-4
Synonyms1-[(4-Chlorophenyl)phenylmethyl]-4-methylpiperazine-d4 Hydrochloride;  1-(p-Chloro-α-phenylbenzyl)-4-methylpiperazine-d4 Monohydrochloride;  Di-Paralene-d4;  Histantin-d4;  NSC 169496-d4;  Perazil-d4; 
Molecular FormulaC18H22Cl2N2
Molecular Weight341.312
Structural Identifiers
SMILESCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H/i13D2,14D2;
InChIKeyMSIJLVMSKDXAQN-MMJSDMDPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlor Cyclizine-d4 Hydrochloride (CAS 1246816-11-4): Deuterated Internal Standard for Chlorcyclizine Bioanalysis


Chlor Cyclizine-d4 Hydrochloride is a stable isotope-labeled internal standard, wherein four hydrogen atoms on the 1-[(4-chlorophenyl)phenylmethyl]-4-methylpiperazine scaffold are substituted with deuterium (d4) [1]. It serves as the direct isotopologue of Chlorcyclizine Hydrochloride, a first-generation phenylpiperazine H1 receptor antagonist (Ki = 9 nM for unlabeled chlorcyclizine) . The deuterium labeling creates a mass difference of +4 Da relative to the unlabeled analyte, enabling precise quantitation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in pharmacokinetic and drug metabolism studies [2]. Unlike unlabeled analytical standards, this d4 compound is specifically manufactured for use as an internal standard, not as a reference standard for calibration curve construction.

Why Unlabeled or Structural Analogs Cannot Substitute for Chlor Cyclizine-d4 Hydrochloride as an Internal Standard


The substitution of Chlor Cyclizine-d4 Hydrochloride with an unlabeled chlorcyclizine standard or a structurally related analog fundamentally compromises the accuracy of LC-MS/MS bioanalysis. The internal standard (IS) method requires that the IS co-elutes with the analyte to correct for matrix-induced ion suppression or enhancement, yet must be distinguishable by mass [1]. Unlabeled chlorcyclizine cannot serve as an IS because it produces identical mass transitions to the analyte dosed in vivo, rendering quantitation impossible [2]. Conversely, structural analogs (e.g., cyclizine, meclizine) lack the deuterium mass shift and exhibit different chromatographic retention times, leading to incomplete compensation for matrix effects and extraction variability [3]. Only a deuterated isotopologue with at least +3 Da mass shift ensures adequate separation from the natural isotopic envelope of the unlabeled analyte while maintaining near-identical physicochemical behavior for reliable recovery correction .

Chlor Cyclizine-d4 Hydrochloride Procurement Decision Guide: Quantitative Differentiation Versus Alternatives


Isotopic Purity ≥98% for Chlorcyclizine-d4 Hydrochloride Ensures Minimal Cross-Signal Interference

The isotopic enrichment of Chlor Cyclizine-d4 Hydrochloride is specified at ≥98% for commercial reference materials [1]. This high enrichment level minimizes the d0 impurity fraction, which would otherwise produce an isobaric signal overlapping with the unlabeled chlorcyclizine analyte transition, resulting in positive bias in quantification [2]. In contrast, lower-grade deuterated standards with isotopic purity of 95% or less introduce measurable d0 cross-talk that can exceed 5% bias, particularly when analyte concentrations are low [3].

Bioanalysis Isotope Dilution Method Validation

Mass Difference of +4 Da Provides Chromatographic Co-Elution with Adequate Mass Resolution

Chlor Cyclizine-d4 Hydrochloride contains four deuterium atoms replacing hydrogen, yielding a molecular ion [M+H]+ at approximately m/z 305.15 for the free base, compared to m/z 301.14 for unlabeled chlorcyclizine . This +4 Da mass difference places the internal standard signal completely outside the natural M+2 and M+4 isotopic envelope of the unlabeled analyte, which at chlorcyclizine's molecular weight (~301 Da) has relative abundances of ~1% and <0.01% respectively [1]. The d4 label ensures negligible cross-contribution (<0.1%) between analyte and IS channels while preserving chromatographic co-elution [2].

LC-MS/MS Stable Isotope Dilution Chromatography

Deuterium Placement Away from Labile Positions Minimizes Hydrogen-Deuterium Exchange

Deuterated internal standards must avoid placement of deuterium on exchangeable hydrogens (e.g., -OH, -NH, -COOH) to prevent back-exchange to protium in aqueous biological matrices, which degrades the mass shift advantage and introduces quantification error [1]. Chlor Cyclizine-d4 Hydrochloride incorporates the d4 label on the piperazine ring and adjacent methyl carbon, which are non-exchangeable aliphatic positions, not on labile functional groups [2]. This design preserves the +4 Da mass difference throughout sample preparation, storage, and analysis, unlike improperly designed deuterated analogs that may lose 30-50% of label under acidic or basic extraction conditions [3].

Isotope Exchange Stability Method Robustness

Structural Specificity to Chlorcyclizine Versus Cyclizine-d4 for Analyte-Specific Quantitation

Cyclizine-d4 Hydrochloride (CAS 1246814-82-3) is a commercially available deuterated analog but lacks the para-chloro substituent present in Chlorcyclizine [1]. Chlorcyclizine exhibits significantly higher lipophilicity (LogP ~4.5) than cyclizine due to the chloro substitution, which affects both chromatographic retention and extraction recovery [2]. Using cyclizine-d4 as an internal standard for chlorcyclizine assays introduces differential extraction efficiency and matrix effect compensation, potentially violating bioanalytical method validation guidelines that mandate the IS be an isotopologue of the analyte [3]. Chlor Cyclizine-d4 Hydrochloride is the only commercially available isotopologue that precisely matches the physicochemical properties of chlorcyclizine .

Analyte Specificity IS Selection Pharmacokinetics

Chlor Cyclizine-d4 Hydrochloride Application Scenarios: Procurement-Driven Use Cases


Quantitative Bioanalysis of Chlorcyclizine in Plasma for Pharmacokinetic Studies

Chlor Cyclizine-d4 Hydrochloride is the required internal standard for LC-MS/MS quantification of chlorcyclizine in biological matrices (plasma, urine, tissue homogenates) during preclinical and clinical pharmacokinetic studies [1]. The d4 labeling provides the necessary mass shift to distinguish internal standard from dosed drug while correcting for matrix effects that vary between individuals, sampling timepoints, and study sites. This is essential for generating regulatory-compliant pharmacokinetic parameters (Cmax, AUC, t1/2) for ANDA and NDA submissions [2].

Method Development and Validation for Chlorcyclizine Impurity Profiling

Pharmaceutical QC laboratories developing stability-indicating HPLC or LC-MS methods for chlorcyclizine drug product require Chlor Cyclizine-d4 Hydrochloride as a stable isotope-labeled internal standard to meet ICH Q2(R1) validation requirements for accuracy and precision [1]. The d4 IS corrects for variability in sample preparation and injection, enabling reproducible quantitation of chlorcyclizine in the presence of degradation products and formulation excipients [2].

In Vitro Metabolism Studies Using Hepatocytes or Liver Microsomes

Researchers investigating chlorcyclizine metabolism via cytochrome P450 enzymes (e.g., CYP3A4, CYP2C19) employ Chlor Cyclizine-d4 Hydrochloride as the internal standard for LC-MS/MS quantitation of parent drug depletion and metabolite formation [1]. The deuterated IS corrects for ion suppression caused by co-extracted microsomal lipids and NADPH-regenerating system components, ensuring accurate determination of intrinsic clearance (CLint) and metabolic half-life (t1/2) [2].

Forensic Toxicology Confirmation of Chlorcyclizine Exposure

Forensic and clinical toxicology laboratories require Chlor Cyclizine-d4 Hydrochloride as the deuterated internal standard for confirmatory LC-MS/MS analysis of chlorcyclizine in postmortem specimens, urine drug screens, or therapeutic drug monitoring samples [1]. The use of a co-eluting isotopologue ensures definitive identification and accurate quantitation even in complex, degraded biological matrices that cause significant matrix effects [2].

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